
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyrrolidinylsulfonyl benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated thiazole with a benzamide derivative under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the phenyl ring undergoes nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups (e.g., the adjacent thiazole ring). Common reactions include:
Key Findings :
-
Suzuki coupling replaces bromine with aryl/heteroaryl boronic acids, forming biaryl structures critical for modifying biological activity .
-
Direct substitution with amines requires polar aprotic solvents and elevated temperatures.
Hydrolysis of the Benzamide Linkage
The amide bond undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Reactivity of the Pyrrolidinylsulfonyl Group
The sulfonamide group participates in sulfonyl transfer and hydrolysis reactions:
Structural Impact :
-
The sulfonyl group enhances solubility in polar organic solvents (e.g., DCM, DMF).
-
Hydrolysis to sulfonic acid derivatives is irreversible under harsh conditions .
Thiazole Ring Functionalization
The thiazole core exhibits limited electrophilic substitution due to electron-withdrawing substituents but can undergo:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Alkylation | K₂CO₃, DMF, alkyl bromide, 60°C | 2-alkylamino-thiazole derivative | 50–55% | |
Cyclocondensation | Ac₂O, 120°C, 4h | Thiazolo[3,2-a]pyrimidine | 40% |
Notable Constraints :
-
Electron-withdrawing groups (e.g., bromophenyl, sulfonyl) deactivate the thiazole ring toward electrophiles .
-
Alkylation occurs preferentially at the exocyclic amine rather than the thiazole nitrogen .
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via Hantzsch thiazole formation:
Stepwise Synthesis :
-
Thiazole Ring Formation :
-
Benzamide Coupling :
Stability Under Experimental Conditions
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiazole, including those containing the 4-bromophenyl group, exhibit significant antibacterial activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising in vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
A study synthesized several thiazole derivatives and tested them against Escherichia coli and Staphylococcus aureus. The results showed that certain compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 20 | S. aureus |
Compound C | 10 | E. coli |
Anticancer Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been investigated for its anticancer properties. Research highlights its effectiveness against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's cytotoxicity was assessed using the Sulforhodamine B assay, revealing significant growth inhibition of cancer cells .
Case Study: Anticancer Screening
In a notable study, several thiazole derivatives were screened for their anticancer activity. Compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer proliferation .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound D | 5 | MCF7 |
Compound E | 8 | MCF7 |
Compound F | 3 | MCF7 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like bromine enhances biological activity by increasing lipophilicity and facilitating cellular uptake. Modifications on the thiazole ring and sulfonamide group have shown to significantly influence both antimicrobial and anticancer activities .
Wirkmechanismus
The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(4-(4-methylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules.
Biologische Aktivität
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group, contributing to its biological activity. The presence of the 4-bromophenyl group enhances lipophilicity, which may improve cell membrane permeability. The molecular formula is C13H13BrN2S⋯, with a molecular weight of approximately 309.22 g/mol .
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested in picrotoxin-induced seizure models. The structure-activity relationship studies suggest that modifications to the thiazole and pyrrolidine rings can significantly impact anticonvulsant efficacy .
Key Findings:
- Effective Dose (ED50): Compounds with thiazole integration showed ED50 values as low as 18.4 mg/kg in seizure models .
- Mechanism: The anticonvulsant activity is attributed to the modulation of neurotransmitter systems and ion channels.
Antitumor Activity
Thiazole-containing compounds have shown promise as antitumor agents. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study:
In vitro tests revealed that certain thiazole derivatives significantly inhibited the proliferation of A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | A-431 | < 10 | Induction of apoptosis |
Compound 2 | Jurkat | < 5 | Inhibition of Bcl-2 expression |
This compound | A-431 | < 15 | Modulation of cell cycle |
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the presence of electron-withdrawing groups, such as bromine in the phenyl ring, enhances biological activity. The thiazole ring's nitrogen and sulfur atoms are crucial for receptor binding and activity modulation .
Key SAR Insights:
- Pyrrolidine Ring: Essential for enhancing interactions with biological targets.
- Bromine Substitution: Increases potency against certain cancer cell lines.
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c21-16-7-3-14(4-8-16)18-13-28-20(22-18)23-19(25)15-5-9-17(10-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZDQDMIXOBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.